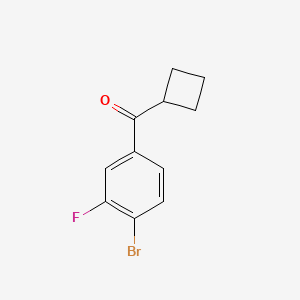

4-Bromo-3-fluorophenyl cyclobutyl ketone

Description

Contextualization within Halogenated Aromatic Ketones and Cyclobutyl Systems in Organic Synthesis

Halogenated aromatic ketones are a well-established class of intermediates in organic synthesis. The presence of halogen atoms on the aromatic ring provides synthetic handles for introducing a wide array of functional groups. The ketone functional group itself is highly versatile, participating in a multitude of reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions to build molecular complexity.

The cyclobutane (B1203170) ring, once considered a synthetic curiosity, is now recognized for its valuable properties in medicinal chemistry. Its rigid and puckered conformation can impart favorable pharmacological properties to drug candidates, such as improved metabolic stability and binding efficiency. nih.govresearchgate.netnih.gov The incorporation of a cyclobutyl group can serve as a conformationally restricted alternative to more flexible alkyl chains or as a non-planar bioisostere for aromatic rings. nih.gov The synthesis of molecules containing 1,3-disubstituted cyclobutanes has become a particular focus, with several such compounds entering clinical trials for the treatment of various diseases. nih.gov

Historical Context and Emerging Research Trends for Related Structural Motifs

The synthesis of aromatic ketones has a rich history, with the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, being a foundational method. thermofisher.combyjus.comchemistrytalk.orgwikipedia.orgchemistryviews.org This reaction, which involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, has been a mainstay for the preparation of aryl ketones for over a century. thermofisher.combyjus.comchemistrytalk.orgwikipedia.orgchemistryviews.org Over the years, numerous modifications and improvements to this reaction have been developed to enhance its efficiency and scope.

The interest in incorporating cyclobutane moieties into drug molecules is a more recent trend. Historically, the synthesis of cyclobutane-containing compounds was often challenging. However, the development of new synthetic methodologies has made these structures more accessible. nih.govresearchgate.netnih.gov Current research is focused on developing stereoselective methods for the synthesis of functionalized cyclobutanes and exploring their application as rigid scaffolds in the design of new therapeutic agents. nih.govresearchgate.netnih.gov The convergence of the well-established chemistry of halogenated aromatic ketones with the growing importance of cyclobutyl systems in medicinal chemistry places compounds like 4-Bromo-3-fluorophenyl cyclobutyl ketone at the forefront of modern synthetic research.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be confidently predicted based on established chemical principles. The most probable synthetic route is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene (B92463) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Plausible Synthetic Route:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Bromo-2-fluorobenzene | Cyclobutanecarbonyl chloride | AlCl₃ | This compound |

This table represents a predicted synthetic pathway based on established organic chemistry principles.

The reactivity of this compound makes it a versatile intermediate. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The ketone functionality can be transformed into a variety of other functional groups. For instance, it can be reduced to an alcohol, which can then be further modified, or it can undergo reactions at the α-carbon.

Recent advancements in the functionalization of cyclobutyl ketones, such as the palladium-catalyzed γ-C–H arylation, demonstrate the potential for modifying the cyclobutane ring itself, opening up avenues for creating diverse libraries of complex molecules from a common starting material like this compound. nih.govresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUQYYNPJLYSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642534 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-82-4 | |

| Record name | (4-Bromo-3-fluorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Fluorophenyl Cyclobutyl Ketone

Direct Synthetic Pathways to the 4-Bromo-3-fluorophenyl Cyclobutyl Ketone Scaffold

Direct synthetic routes to this compound are primarily centered around established reactions that assemble the molecule in a stepwise fashion. These methods focus on forming the key bonds and introducing the required functional groups in a logical sequence.

Formation of the Ketone Carbonyl Group through Acylation and Related Reactions

A principal method for the formation of the ketone carbonyl group in aryl ketones is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the acylation of 1-bromo-2-fluorobenzene (B92463) with cyclobutanecarbonyl chloride.

The reaction is generally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. masterorganicchemistry.com The catalyst activates the acyl chloride, making it a more potent electrophile for the aromatic ring to attack. The regioselectivity of the acylation is dictated by the directing effects of the substituents already present on the aromatic ring. In 1-bromo-2-fluorobenzene, both the fluorine and bromine atoms are ortho-, para-directing groups. However, the fluorine atom is more activating than the bromine atom. The substitution is expected to occur at the position para to the fluorine atom and ortho to the bromine atom, leading to the desired 4-bromo-3-fluorophenyl isomer. alexandonian.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1-Bromo-2-fluorobenzene | Cyclobutanecarbonyl chloride | AlCl₃ | This compound | Friedel-Crafts Acylation |

Construction of the Cyclobutyl Ring System

The construction of the cyclobutyl ring can be achieved through several synthetic strategies. One of the most common methods for forming four-membered rings is the [2+2] cycloaddition reaction. organic-chemistry.orgnih.gov This reaction involves the combination of two molecules containing double or triple bonds to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring. For the synthesis of a cyclobutyl ketone, a ketene (B1206846) or a ketene equivalent could react with an alkene.

Alternatively, the cyclobutyl ring can be constructed from acyclic precursors through intramolecular cyclization reactions. For instance, a 1,4-dihaloalkane can undergo intramolecular Wurtz reaction-type coupling in the presence of a reducing agent to form the cyclobutane ring. Subsequent functionalization would then be required to introduce the ketone group and attach the phenyl ring.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Alkene + Ketene | Heat or Light | Cyclobutanone | [2+2] Cycloaddition |

| 1,4-Dihalobutane | Na or Zn | Cyclobutane | Intramolecular Wurtz Coupling |

Introduction and Manipulation of Bromo and Fluoro Substituents on the Phenyl Ring

The introduction of bromine and fluorine atoms onto the phenyl ring is typically accomplished through electrophilic aromatic substitution reactions. If starting with phenyl cyclobutyl ketone, the halogen substituents can be introduced in a stepwise manner.

Fluorination: The introduction of a fluorine atom onto an aromatic ring can be achieved using electrophilic fluorinating agents. alfa-chemistry.comsapub.org Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. alfa-chemistry.comsapub.org The regioselectivity of the fluorination would depend on the directing effect of the cyclobutyl ketone group, which is a meta-director.

Bromination: The bromination of the aromatic ring can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, or with N-bromosuccinimide (NBS) and a suitable catalyst. nih.gov Similar to fluorination, the regioselectivity is controlled by the existing substituents on the ring. If starting with 3-fluorophenyl cyclobutyl ketone, the bromine atom would be directed to the position para to the fluorine and meta to the ketone group, yielding the desired 4-bromo-3-fluorophenyl product.

| Substrate | Reagent(s) | Product | Reaction Type |

| Phenyl cyclobutyl ketone | Selectfluor® | 3-Fluorophenyl cyclobutyl ketone | Electrophilic Fluorination |

| 3-Fluorophenyl cyclobutyl ketone | Br₂/FeBr₃ | This compound | Electrophilic Bromination |

Advanced and Stereoselective Synthetic Strategies for Cyclobutyl Ketone Analogues

More advanced synthetic methodologies offer pathways to cyclobutyl ketones with greater control over stereochemistry and functional group compatibility. These strategies often employ novel catalytic systems and reaction mechanisms.

Strain-Release Chemistry in Cyclobutane Synthesis

The inherent ring strain in small ring systems like cyclopropanes and cyclobutanes can be harnessed as a driving force for chemical transformations. nih.gov Strain-release chemistry provides a powerful tool for the synthesis of functionalized cyclobutanes. One such approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes. researchgate.net These molecules can react with a variety of nucleophiles and electrophiles to afford substituted cyclobutanes.

For example, the reaction of a bicyclo[1.1.0]butane with an organometallic reagent followed by quenching with an electrophile can lead to the formation of a 1,3-disubstituted cyclobutane. This methodology allows for the introduction of diverse functional groups with high stereocontrol. nih.govnih.gov

Biocatalytic Approaches for Enantioselective Ketone and Cyclobutyl Functionalization

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity. nih.govresearchgate.net Enzymes such as ketoreductases (KREDs) and lipases are widely used for the asymmetric synthesis and resolution of ketones and alcohols. nih.govresearchgate.net

Enantioselective Ketone Reduction: The reduction of a prochiral ketone, such as this compound, using a ketoreductase can lead to the formation of a chiral alcohol with high enantiomeric excess. jcu.edu.au These enzymes often exhibit high substrate specificity and stereoselectivity, providing access to either the (R)- or (S)-enantiomer of the corresponding alcohol depending on the choice of enzyme.

Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic cyclobutyl ketone derivatives. researchgate.netnih.govresearchgate.net For instance, in the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of a racemic cyclobutanol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity. nih.govmdpi.com

| Substrate | Biocatalyst | Product | Transformation |

| This compound | Ketoreductase (KRED) | (R)- or (S)-1-(4-Bromo-3-fluorophenyl)cyclobutanol | Enantioselective Reduction |

| Racemic 1-(4-Bromo-3-fluorophenyl)cyclobutanol | Lipase | (R)-1-(4-Bromo-3-fluorophenyl)cyclobutanol + (S)-1-(4-Bromo-3-fluorophenyl)cyclobutyl acetate | Kinetic Resolution |

Electrochemical Methods in the Synthesis of Ketones and Cyclobutanes

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric reagents. These techniques can be applied to the formation of both ketone functionalities and cyclobutane rings.

Recent advancements have demonstrated the electrochemical synthesis of β-functionalized ketones from readily available tertiary cycloalkanols. acs.org This method involves an anodic oxidation process that leads to ring-opening and subsequent functionalization. While this approach generates linear ketones, it highlights the utility of electrochemistry in transforming cyclic precursors.

Another relevant electrochemical strategy is the cycloaddition reaction of alkene radical cations. nih.govacs.org Anodic oxidation of olefins generates electrophilic radical cations that can react with other alkenes in a [2+2] cycloaddition to produce cyclobutane rings. nih.govacs.orgresearchgate.net This metal- and catalyst-free method is scalable and tolerates a range of functional groups on the reacting styrenes, such as methyl, chloro, bromo, and fluoro substituents. acs.org The reaction proceeds efficiently in an undivided cell, often using inexpensive graphite (B72142) electrodes. acs.org

The general applicability of this electrochemical [2+2] cycloaddition is demonstrated by the successful synthesis of various substituted cyclobutanes. Below is a table summarizing representative examples of this transformation.

| Entry | Styrene (B11656) Derivative | Alkene Partner | Product | Yield (%) |

| 1 | Styrene | 1,1-Diphenylethylene | 1,1-Diphenyl-2-phenylcyclobutane | 85 |

| 2 | 4-Methylstyrene | 1,1-Diphenylethylene | 1,1-Diphenyl-2-(p-tolyl)cyclobutane | 90 |

| 3 | 4-Chlorostyrene | 1,1-Diphenylethylene | 2-(4-Chlorophenyl)-1,1-diphenylcyclobutane | 88 |

| 4 | 4-Bromostyrene | 1,1-Diphenylethylene | 2-(4-Bromophenyl)-1,1-diphenylcyclobutane | 82 |

| 5 | 4-Fluorostyrene | 1,1-Diphenylethylene | 2-(4-Fluorophenyl)-1,1-diphenylcyclobutane | 75 |

This table presents data on the electrochemical [2+2] cycloaddition of styrene derivatives, illustrating the scope of the reaction. acs.org

Furthermore, electrochemical methods can be employed for the hydrogenation of ketones and aldehydes. nih.gov Using a dinuclear manganese catalyst, C=O bonds can be selectively hydrogenated over C=C bonds, which is a significant advantage for complex molecules. nih.gov This approach utilizes protons and an electric current as a surrogate for H₂, avoiding the need for high-pressure hydrogenation equipment. nih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl-Cyclobutyl Ketone Formation

Transition metal catalysis provides a versatile and efficient platform for the construction of C-C bonds, enabling the formation of aryl-cyclobutyl ketones through various cross-coupling strategies. These methods are pivotal in modern organic synthesis due to their high functional group tolerance and catalytic nature. bohrium.comresearchgate.net

One prominent strategy involves the coupling of an aryl metallic reagent with a cyclobutyl carbonyl compound or, conversely, a cyclobutyl metallic reagent with an aryl halide precursor. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For instance, the Suzuki-Miyaura coupling of cyclobutyltrifluoroborates with aryl chlorides can be used to form the aryl-cyclobutyl bond. acs.org This reaction typically employs a palladium catalyst and a suitable ligand to achieve high yields. acs.org

Another powerful approach is the cobalt-catalyzed cross-coupling of cyclobutyl Grignard reagents with alkyl or aryl iodides. researchgate.netacs.org This method is notable for its ability to introduce the cyclobutyl moiety onto a wide range of substrates, including those with existing functional groups. acs.org The catalytic system is often simple and does not require expensive or complex ligands. acs.org

The table below summarizes the conditions and yields for representative cobalt-catalyzed cross-coupling reactions to form cyclobutane-containing products.

| Entry | Alkyl Iodide | Grignard Reagent | Product | Yield (%) |

| 1 | 1-Iodooctane | Cyclobutylmagnesium bromide | Cyclobutyloctane | 85 |

| 2 | 1-Iodo-4-phenylbutane | Cyclobutylmagnesium bromide | 1-Cyclobutyl-4-phenylbutane | 78 |

| 3 | 2-Iodooctane | Cyclobutylmagnesium bromide | (Octan-2-yl)cyclobutane | 72 |

| 4 | 1-Iodo-3-phenylpropane | Cyclobutylmagnesium bromide | (3-Phenylpropyl)cyclobutane | 80 |

This table illustrates the scope of cobalt-catalyzed cross-coupling for the introduction of a cyclobutyl group. acs.org

Furthermore, palladium-catalyzed methodologies can be used for the functionalization of pre-existing cyclobutyl ketones. A sequential C-H/C-C functionalization strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govdocumentsdelivered.com This process involves an initial Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization with various coupling partners. nih.gov This allows for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with excellent cis-selectivity. nih.gov

The direct acylation of an appropriate organometallic species derived from 1-bromo-2-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a suitable transition metal catalyst would be a direct approach to forming the desired ketone. Various transition metals, including palladium, nickel, and copper, are known to catalyze such acylation reactions.

Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluorophenyl Cyclobutyl Ketone

Reactivity of the Cyclobutyl Ketone Moiety

The cyclobutyl ketone portion of the molecule is characterized by significant ring strain, which profoundly influences its chemical behavior. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, leading to increased potential energy and a driving force for reactions that relieve this strain. ontosight.aiwikipedia.org

The four-membered ring of a cyclobutyl ketone possesses considerable ring strain, a composite of angle strain, torsional strain, and transannular strain. wikipedia.org This inherent instability renders the cyclobutyl moiety more reactive than its acyclic or larger-ring counterparts. reddit.com The strain energy of cyclobutane (B1203170) is approximately 26.3 kcal/mol. This elevated energy state lowers the activation energy for reactions that involve ring opening or rearrangement, as the release of this strain provides a thermodynamic driving force. wikipedia.org

The presence of the ketone functionality further influences the reactivity. The sp²-hybridized carbonyl carbon introduces additional angle strain. Enolate formation, a key step in many ketone reactions, is affected by this strain. While the increased s-character of the α-C-H bonds due to strain can increase their acidity, the formation of an sp²-hybridized enolate can be disfavored due to the geometric constraints of the four-membered ring. acs.org

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|

| Cyclopropane | 27.5 | 60° |

| Cyclobutane | 26.3 | ~88° (puckered) |

| Cyclopentane | 6.2 | ~105° (envelope) |

| Cyclohexane | 0 | 109.5° (chair) |

The inherent strain in the cyclobutyl ring makes it susceptible to carbon-carbon bond cleavage under various conditions, including thermal, photochemical, and transition-metal-catalyzed reactions. illinois.edu These reactions are often driven by the release of ring strain.

One notable reaction is the Norrish-Yang cyclization, a photochemical process where the excited carbonyl group abstracts a γ-hydrogen, leading to a 1,4-diradical. This intermediate can then undergo cyclization to form a bicyclo[1.1.1]pentan-2-ol. nih.govnih.gov This bicyclic intermediate is highly strained and can subsequently undergo palladium-catalyzed C-C bond cleavage and functionalization, providing a pathway to cis-γ-functionalized cyclobutyl ketones. nih.govnih.govresearchgate.net

Retrocyclization, or ring-opening reactions, can also occur. For instance, the photolysis of methyl cyclobutyl ketone has been shown to yield ethylene (B1197577) and vinyl radicals, indicating cleavage of the cyclobutyl ring. acs.orgacs.org Thermally induced rearrangements of cyclobutenones, which are structurally related to cyclobutyl ketones, can lead to vinylketenes through a 4π-electrocyclic ring opening, a process also driven by the relief of ring strain. soton.ac.uk

| Reaction Type | Description | Driving Force |

|---|---|---|

| Norrish-Yang Cyclization | Photochemical formation of a bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone. nih.govnih.gov | Formation of a more stable diradical intermediate. |

| Palladium-Catalyzed C-C Cleavage | Functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate to yield cis-γ-substituted cyclobutyl ketones. nih.govresearchgate.net | Relief of strain in the bicyclic system. |

| Photochemical Retrocyclization | Vapor phase photolysis of methyl cyclobutyl ketone leading to ethylene and other fragmentation products. acs.org | Absorption of light energy leading to bond cleavage. |

| Electrocyclic Ring Opening | Thermolysis of cyclobutenones to form vinylketenes. soton.ac.uk | Relief of ring strain. |

The ketone moiety of 4-bromo-3-fluorophenyl cyclobutyl ketone can participate in various cycloaddition reactions. While the cyclobutyl ring itself is often formed via [2+2] cycloadditions, the ketone can act as a handle for further transformations. nih.govlibretexts.org For example, the formation of an enolate or enol ether from the cyclobutyl ketone would generate a system capable of participating in cycloaddition reactions.

Although not directly involving a cyclobutyl ketone, related studies on aryl cyclopropyl (B3062369) ketones demonstrate their ability to undergo formal [3+2] cycloadditions with olefins under photocatalytic conditions to form highly substituted cyclopentanes. acs.orgnih.gov This type of reactivity, initiated by one-electron reduction of the ketone, highlights the potential for the carbonyl group in strained ring systems to mediate complex bond-forming cascades. The Lewis acidity of additives can be crucial in activating the carbonyl compound towards this reduction. nih.gov

Reactivity of the Halogenated Aromatic Substructure

The 4-bromo-3-fluorophenyl group presents a versatile platform for functionalization, primarily through cross-coupling reactions. The presence of two different halogen atoms, bromine and fluorine, allows for selective transformations.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl > C-F. researchgate.netmdpi.com This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. Consequently, in this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions.

This difference in reactivity allows for the selective functionalization at the 4-position (bromine) while leaving the 3-position (fluorine) intact. For example, a Suzuki coupling of a 4-bromo-3-fluoro-substituted aromatic compound with a boronic acid would be expected to proceed selectively at the C-Br bond. nih.gov This chemoselectivity is a powerful tool for the stepwise construction of complex molecules. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity. nsf.govrsc.org

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Highest | Mild conditions, various Pd catalysts |

| Ar-Br | High | Slightly more forcing conditions than Ar-I |

| Ar-Cl | Moderate | Often requires specialized ligands and/or higher temperatures |

| Ar-F | Lowest | Generally unreactive under standard conditions |

While cross-coupling reactions exploit the inherent reactivity of the C-X bond, directed functionalization strategies offer an alternative approach to modify the aromatic ring. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the aromatic ring coordinates to a metal, typically lithium or a transition metal, facilitating deprotonation and subsequent functionalization at the ortho position. beilstein-journals.org

In the context of this compound, the ketone moiety itself could potentially act as a directing group, although its directing ability might be modest. More commonly, a pre-installed directing group would be used to achieve high regioselectivity in C-H functionalization. nih.govsnnu.edu.cn For instance, if a directing group were present at the 2-position of the phenyl ring, it could direct metalation to the 3-position (adjacent to the fluorine). However, direct functionalization at the halogen-bearing carbons (positions 3 and 4) via C-H activation is not feasible as these positions are already substituted. Instead, directed functionalization would target the C-H bonds at positions 2, 5, or 6. The electronic effects of the bromine and fluorine atoms would also influence the acidity of the remaining aromatic protons and thus the regioselectivity of any directed metalation.

Exploration of Reaction Mechanisms

The reactivity of this compound is governed by the interplay of the strained cyclobutyl ring, the activating carbonyl group, and the electronically modified aromatic ring. Mechanistic investigations into the reactions of this and structurally similar aryl cyclobutyl ketones have revealed a landscape of radical, ionic, and catalyzed pathways.

Radical-Mediated Pathways and Intermediates

Aryl cyclobutyl ketones can participate in reactions proceeding through radical intermediates, often initiated by photolysis or radical initiators. The stability of the potential radical intermediates plays a crucial role in determining the reaction pathway. For instance, the Norrish-Yang cyclization is a well-documented photochemical reaction of ketones that can proceed via a radical mechanism. In this type of reaction, intramolecular hydrogen abstraction by the excited carbonyl oxygen leads to a 1,4-biradical intermediate, which can then cyclize to form bicyclo[1.1.1]pentan-2-ol derivatives. For aryl cyclobutyl ketones, this process offers a pathway to synthetically valuable and structurally complex cyclobutane products. While electron-rich aryl cyclobutyl ketones may not be suitable substrates, those with electron-deficient aromatic rings have been shown to be effective. nih.gov

Another potential radical-mediated pathway involves the ring-opening of the cyclobutyl moiety. The strain energy of the cyclobutane ring can facilitate homolytic cleavage of a C-C bond, leading to a more stable acyclic radical. This type of fragmentation is particularly relevant in high-temperature or photochemically induced reactions.

Ionic and Concerted Reaction Mechanisms

Ionic mechanisms are also prominent in the reactivity of aryl cyclobutyl ketones, particularly in the presence of acids or bases. The carbonyl group can be protonated under acidic conditions, enhancing the electrophilicity of the carbonyl carbon and potentially leading to nucleophilic attack or rearrangement reactions. Lewis acid catalysis, for example, can mediate the ring-opening of cyclobutanones. researchgate.net This process can involve the cleavage of the C2-C3 bond, leading to the formation of various cyclic or acyclic products depending on the reaction conditions and the structure of the ketone. researchgate.net

Concerted reactions, which proceed through a single, cyclic transition state, are another class of transformations that could potentially involve aryl cyclobutyl ketones. Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are governed by the principles of orbital symmetry. wikipedia.orgchemtube3d.com While specific examples involving this compound are not extensively documented, the strained four-membered ring and the conjugated system of the aryl ketone could, in principle, participate in such concerted pathways under thermal or photochemical conditions.

Influence of Catalysis (e.g., Lewis Acid, Transition Metal, Biocatalytic) on Reaction Pathways

Catalysis offers a powerful tool to control the reactivity of this compound, enabling selective transformations and the construction of complex molecular architectures.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group, facilitating a variety of transformations. For instance, the reaction of bicyclo[1.1.0]butane ketones with triazinanes, catalyzed by Lewis acids like B(C6F5)3, can lead to the formation of 2,4-diazabicyclo[4.1.1]octanes. Subsequent acidic treatment can then yield cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org This reactivity highlights the potential of Lewis acid catalysis to mediate complex cycloaddition and ring-opening cascades. In the context of 3-arylcyclobutanones, Lewis acids have been shown to catalyze the synergistic cleavage of both C2-C3 bonds in the presence of water, affording aryl alkyl ketones under mild conditions. researchgate.net

Transition Metal Catalysis: Transition metals, particularly palladium, have been employed in the functionalization of cyclobutyl ketones. Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones, including cyclobutyl ketones, has been achieved using a chiral transient directing group. nih.gov This methodology allows for the direct formation of C-C bonds at a position remote from the carbonyl group, providing access to chiral, multi-substituted cyclobutanes.

Biocatalytic Approaches: Biocatalysis presents an environmentally benign and highly selective alternative for the transformation of ketones. While specific studies on this compound are limited, the biocatalytic reduction of structurally related ketones is well-established. Enzymes such as alcohol dehydrogenases and reductases are capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity. georgiasouthern.edu For example, the enantioselective reduction of para-phenyl substituted alkynones has been demonstrated using a novel alcohol dehydrogenase. georgiasouthern.edu The enzymatic reduction of other fluorinated aryl ketones, such as 1-(4-fluorophenyl)ethanone, has also been investigated, showcasing the potential for biocatalysis in preparing optically active compounds. researchgate.net

Table 1: Examples of Catalyzed Reactions of Aryl Cyclobutyl Ketone Analogs

| Catalyst Type | Reaction | Substrate Analog | Product Type | Reference |

| Lewis Acid (B(C6F5)3) | Cycloaddition/Ring-Opening | Bicyclo[1.1.0]butane ketone | cis-Cyclobutyl diamine | chemrxiv.org |

| Transition Metal (Pd(II)) | C-H Arylation | Cyclobutyl phenyl ketone | γ-Arylated cyclobutyl ketone | nih.gov |

| Biocatalyst (Alcohol Dehydrogenase) | Asymmetric Reduction | 1-(4-methoxyphenyl)hex-3-yn-1-one | Chiral alcohol | georgiasouthern.edu |

Oxidative Fragmentation Studies (e.g., Cerium(IV) Ammonium (B1175870) Nitrate)

Cerium(IV) ammonium nitrate (B79036) (CAN) is a powerful one-electron oxidant that can induce the oxidative fragmentation of various organic molecules, including ketones. organic-chemistry.orgsamaterials.com The reaction of cyclic ketones with CAN can lead to the formation of nitrato-carboxylic acids. researchgate.net In the case of aryl-substituted systems, CAN can facilitate oxidative cleavage reactions. For instance, the oxidation of 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone with CAN results in the cleavage of a carbon-carbon bond. rsc.org

For this compound, treatment with CAN could potentially lead to several outcomes. One possibility is the oxidative cleavage of the cyclobutane ring. The reaction would likely be initiated by a single-electron transfer from the ketone to the cerium(IV) center, forming a radical cation intermediate. Subsequent fragmentation of this intermediate could lead to ring-opened products. The regioselectivity of this fragmentation would be influenced by the stability of the resulting radical or carbocationic intermediates. Given the strain of the four-membered ring, such oxidative ring-opening reactions are plausible under appropriate conditions.

Advanced Characterization and Spectroscopic Analysis in Research on 4 Bromo 3 Fluorophenyl Cyclobutyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For 4-bromo-3-fluorophenyl cyclobutyl ketone, both ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms and the chemical environment of each nucleus.

In the absence of direct spectral data for the target molecule, the analysis of a simpler analog, 4-bromoacetophenone, can provide insight into the expected signals for the aromatic portion of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the cyclobutyl ring. The aromatic region would display a complex splitting pattern due to the presence of both bromine and fluorine substituents. The fluorine atom, having a nuclear spin of ½, will cause additional splitting (H-F coupling) of the signals of nearby protons.

For the analog, 4-bromoacetophenone, the aromatic protons appear as a quartet in the range of δ 7.61-7.84 ppm. rsc.org For 3'-bromo-4'-fluoroacetophenone, the aromatic protons would exhibit more complex splitting due to the additional fluorine substitution. chemicalbook.com

The cyclobutyl ring protons would appear in the upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm. The methine proton adjacent to the carbonyl group would be the most downfield of the cyclobutyl protons due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the ketone is expected to appear significantly downfield, typically in the range of δ 195-200 ppm. rsc.org The aromatic carbons will show signals in the δ 115-140 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

The carbons of the cyclobutyl ring will resonate in the upfield region of the spectrum. The carbon of the methine group attached to the carbonyl will be the most downfield of the aliphatic carbons.

Interactive Data Table: NMR Data for Analogous Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4-Bromoacetophenone | ¹H | 2.60 | s | - | rsc.org |

| 7.61-7.63 | q | - | rsc.org | ||

| 7.83-7.84 | q | - | rsc.org | ||

| ¹³C | 26.5 | - | - | rsc.org | |

| 128.4 | - | - | rsc.org | ||

| 129.8 | - | - | rsc.org | ||

| 131.9 | - | - | rsc.org | ||

| 135.8 | - | - | rsc.org | ||

| 197.1 | - | - | rsc.org | ||

| 3'-Bromo-4'-fluoroacetophenone | ¹H | - | - | - | chemicalbook.com |

| ¹³C | - | - | - | chemicalbook.com |

Mass Spectrometry Techniques for Molecular Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₁H₁₀BrFO). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For the target molecule, cleavage of the bond between the carbonyl group and the cyclobutyl ring, or between the carbonyl group and the aromatic ring, would be expected.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) could be used for the analysis of complex mixtures and to gain further mechanistic insights into reactions involving this compound by identifying intermediates and products.

Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared Spectroscopy (IR): The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aromatic ketones, this peak typically appears in the region of 1685-1666 cm⁻¹. rsc.org The exact position would be influenced by the electronic effects of the bromo and fluoro substituents on the phenyl ring. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and cyclobutyl groups, C=C stretching vibrations of the aromatic ring, and C-Br and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=O stretch would also be observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals.

Electronic Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The phenyl ketone chromophore will be the primary contributor to the UV-Vis absorption. The positions and intensities of these absorption bands would be influenced by the bromo and fluoro substituents on the aromatic ring, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Advanced Electrochemical Characterization

Electrochemical techniques such as Cyclic Voltammetry (CV) and Controlled-Potential Electrolysis could be used to investigate the redox properties of this compound. These methods can provide information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of electron transfer processes. The presence of the electroactive bromo and fluoro substituents, as well as the carbonyl group, would likely lead to interesting electrochemical behavior. However, specific electrochemical data for this compound are not available in the reviewed literature.

Kinetic and Mechanistic Spectroscopic Tools

To study the reaction mechanisms and kinetics involving this compound, specialized spectroscopic techniques could be employed.

Stopped-Flow Spectroscopy: This technique would be suitable for monitoring fast reactions in solution by rapidly mixing the reactants and recording the spectroscopic changes (e.g., UV-Vis or fluorescence) over time.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If reactions involving this ketone proceed through radical intermediates, EPR spectroscopy would be a powerful tool for their detection and characterization.

While these advanced techniques are crucial for a comprehensive understanding of the reactivity of this compound, specific kinetic and mechanistic studies for this compound have not been reported in the available literature.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 Fluorophenyl Cyclobutyl Ketone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organic molecules like 4-Bromo-3-fluorophenyl cyclobutyl ketone. DFT calculations can elucidate the molecule's fundamental properties by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule at 0 Kelvin.

Conformational analysis is also crucial, as the molecule may have several stable conformations due to the rotation around single bonds, particularly the bond connecting the cyclobutyl ring to the carbonyl group and the bond between the carbonyl group and the phenyl ring. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out, identifying the global minimum energy conformation as well as other low-energy conformers. The relative energies of these conformers can provide insights into the molecule's flexibility and the populations of different conformations at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-Br | ~1.90 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | (Phenyl)C-C=O | ~120° |

| C-C(O)-C(cyclobutyl) | ~118° | |

| Dihedral Angle | Phenyl-C=O-Cyclobutyl | Varies with conformer |

Note: These are typical values for similar functional groups and are for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of the C=O bond or the bending of C-H bonds.

These theoretical vibrational frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. The characteristic stretching frequency of the carbonyl group (C=O) in ketones, for example, is a strong and easily identifiable peak in an IR spectrum. By comparing the calculated and experimental spectra, the accuracy of the computational model can be validated, and the spectral peaks can be assigned to specific molecular motions, aiding in the structural characterization of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1690 - 1710 |

| C-Br | Stretch | ~550 - 650 |

| C-F | Stretch | ~1000 - 1100 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

Note: These are characteristic frequency ranges and the exact values would be determined by calculation.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO would be centered on the carbonyl group.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would be a region of high negative potential, while the hydrogen atoms and the carbonyl carbon would show positive potential.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. For this compound, a common reaction to study would be its reduction to the corresponding alcohol. By modeling the approach of a reducing agent, it is possible to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state—the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Prediction of Reactivity and Selectivity in Novel Transformations

The insights gained from electronic structure analysis and reaction pathway modeling can be used to predict how this compound will behave in new, unstudied reactions. For example, the calculated properties can suggest whether a reaction is likely to be under kinetic or thermodynamic control.

Furthermore, these computational models can predict the selectivity of reactions. For instance, if a reaction can lead to multiple products (regioisomers or stereoisomers), computational methods can be used to calculate the activation energies for the formation of each product. The product with the lowest activation energy barrier is expected to be the major product. This predictive power is invaluable in the design of new synthetic routes.

Computational Biocatalysis for Enzyme-Substrate Interactions

If this compound is a substrate for an enzyme, computational biocatalysis can be employed to study their interaction. This typically involves molecular docking, a technique that predicts the preferred orientation of the substrate when it binds to the active site of the enzyme.

Following docking, more advanced methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model the enzymatic reaction itself. In a QM/MM calculation, the substrate and the key amino acid residues in the active site are treated with a high level of quantum mechanics theory, while the rest of the enzyme is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of how the enzyme catalyzes the reaction, for example, by stabilizing the transition state or by participating directly in the reaction mechanism.

Derivatization and Synthetic Transformations of 4 Bromo 3 Fluorophenyl Cyclobutyl Ketone

Transformations of the Ketone Carbonyl

The carbonyl group is one of the most versatile functional groups in organic chemistry, and its presence in 4-Bromo-3-fluorophenyl cyclobutyl ketone allows for a wide range of transformations.

The ketone functionality can be readily reduced to a secondary alcohol, (4-bromo-3-fluorophenyl)(cyclobutyl)methanol. This transformation is typically achieved with high efficiency using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. youtube.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be employed, though it is less selective and requires anhydrous conditions followed by an aqueous workup. libretexts.orgyoutube.com

The resulting secondary alcohol is a key intermediate for further functionalization. Standard reactions such as esterification with acyl chlorides or carboxylic acids, or etherification under Williamson conditions, can be used to introduce a variety of new functional groups, thereby expanding the molecular diversity of the scaffold.

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH), Room Temperature | (4-bromo-3-fluorophenyl)(cyclobutyl)methanol | Mild and selective for aldehydes and ketones. youtube.com |

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O; 2. H₂O or acid workup | (4-bromo-3-fluorophenyl)(cyclobutyl)methanol | Strong, non-selective reducing agent; also reduces esters and carboxylic acids. libretexts.org |

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols, creating a new carbon-carbon bond. The Wittig reaction, using a phosphorus ylide, provides a classic route to replace the carbonyl oxygen with a carbon-carbon double bond, yielding various alkene derivatives.

Condensation reactions offer another pathway for derivatization. For example, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, can occur at the ketone, leading to the formation of an alkene derivative. nih.gov These reactions are fundamental in C-C bond formation and significantly increase the structural complexity of the parent molecule.

Modifications of the Cyclobutyl Ring

The strained four-membered cyclobutyl ring can undergo specific transformations, including ring-opening or stereocontrolled functionalization, which are valuable for creating unique three-dimensional structures.

Aryl cyclobutyl ketones can undergo a formal γ-C–H functionalization through a two-step sequence involving ring transformation. nih.gov This process begins with a Norrish-Yang cyclization, where UV light promotes an intramolecular hydrogen abstraction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This highly strained intermediate can then undergo a palladium-catalyzed C–C bond cleavage. nih.govresearchgate.net In the presence of various coupling partners, this cleavage reaction "traps" the ring-opened intermediate, leading to the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This powerful strategy allows for the installation of aryl, heteroaryl, alkenyl, or alkynyl groups at the 3-position of the cyclobutane (B1203170) ring relative to the aryl ketone. nih.gov

Achieving stereocontrol in the synthesis of highly substituted cyclobutanes is crucial for their application in drug discovery. nih.govacs.org General strategies have been developed for the diastereoselective synthesis of substituted cyclobutanes that can be conceptually applied to derivatives of the target ketone. One such approach involves the Michael addition of nucleophiles onto cyclobutene (B1205218) precursors, which can yield trans-substituted cyclobutane derivatives with high diastereoselectivity. researchgate.net Furthermore, Rhodium-catalyzed reactions have been developed for synthesizing substituted cyclobutanes, demonstrating another pathway to control stereochemistry. nih.govacs.org The development of enantioselective methods, often employing chiral catalysts, allows for the production of specific enantiomers, which is of paramount importance for creating pharmacologically active molecules. mdpi.com While direct application to this compound is not widely reported, these established methodologies provide a clear blueprint for the stereocontrolled elaboration of its cyclobutane core. nih.gov

Functionalization of the Halogenated Aromatic Ring

The 4-bromo-3-fluorophenyl ring offers a robust platform for modification, primarily through reactions targeting the carbon-bromine bond. The bromine atom serves as an excellent leaving group and a handle for various transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are particularly prominent for this purpose.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine with an aryl, heteroaryl, or alkyl group.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene product.

Sonogashira Coupling: The coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, yields an aryl-alkyne derivative.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.

These well-established coupling reactions dramatically enhance the synthetic potential of this compound, enabling its incorporation into a vast range of larger, more complex molecular architectures.

| Reaction Name | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Aryl-R (e.g., biaryl) |

| Heck | Alkene (H₂C=CHR) | Aryl-CH=CHR |

| Sonogashira | Terminal Alkyne (H-C≡CR) | Aryl-C≡CR |

| Buchwald-Hartwig | Amine (HNR¹R²) | Aryl-NR¹R² |

Introduction of Carbon-Carbon Bonds via Cross-Coupling

The introduction of new carbon-carbon bonds to the aromatic core of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the 4-position is the primary site for these transformations due to its higher reactivity compared to the carbon-fluorine (C-F) bond in typical cross-coupling conditions. researchgate.netresearchgate.net

One of the most utilized methods is the Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net This reaction involves the coupling of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology allows for the formation of biaryl structures, where the bromine atom is replaced by a new aryl or heteroaryl group. A range of substituted arylboronic acids, bearing both electron-donating and electron-withdrawing groups, can be successfully coupled to aryl bromides, leading to a diverse array of 3,4-disubstituted 2-pyrones in related systems. researchgate.net The versatility of this reaction makes it a cornerstone for the synthesis of complex derivatives.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is presented below. The reaction conditions typically involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). researchgate.net

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Ar-B(OH)₂) | Catalyst / Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | (3-Fluoro-[1,1'-biphenyl]-4-yl)(cyclobutyl)methanone |

| 4-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Cyclobutyl(3-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanone |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | (4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)(cyclobutyl)methanone |

| 3-Thienylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Cyclobutyl(3-fluoro-4-(thiophen-3-yl)phenyl)methanone |

Selective Derivatization at Bromine and Fluorine Sites

Selective functionalization of the 4-bromo-3-fluorophenyl scaffold is dictated by the differential reactivity of the two halogen substituents. The C-Br bond is considerably more susceptible to oxidative addition by palladium(0) catalysts than the highly stable C-F bond. This reactivity difference allows for highly selective derivatization at the bromine site while leaving the fluorine atom untouched. researchgate.net Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, proceed chemoselectively at the C-Br bond.

In addition to C-C bond formation, the bromine site can also undergo other transformations like C-O cross-coupling. nih.gov For instance, palladium-catalyzed coupling with fluorinated alcohols can be used to introduce fluoroalkoxy groups, a motif found in various bioactive molecules. nih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the coupling process. nih.gov

Derivatization of the C-F bond is significantly more challenging and requires different synthetic strategies. Nucleophilic aromatic substitution (SNAr) can replace the fluorine atom, but this typically requires harsh reaction conditions and a strongly electron-withdrawing group positioned ortho or para to the fluorine, which is not the case in this molecule. Therefore, under the conditions used for cross-coupling at the bromine site, the fluorine atom remains a stable substituent. This inherent selectivity is a key feature in the synthetic manipulation of this compound.

Table 2: Selective Reactions at the C-Br Site

| Reaction Type | Reagent | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl |

| Heck Coupling | Alkene | Alkenyl |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| C-O Cross-Coupling | Alcohol | Alkoxy |

Synthesis of Analogues and Derivatives with Modified Substituent Patterns

The synthesis of analogues of this compound can be approached by modifying either the aromatic ring or the cyclobutyl moiety. The cross-coupling reactions described previously are the primary methods for modifying the phenyl ring's substitution pattern by replacing the bromine atom. researchgate.netresearchgate.net

A more advanced strategy involves the functionalization of the cyclobutyl ring itself. A sequential C–H/C–C functionalization strategy has been developed for aryl cyclobutyl ketones, which allows for the stereospecific synthesis of cis-γ-functionalized derivatives. nih.govresearchgate.net This process involves two main steps:

A Norrish-Yang photocyclization of the parent cyclobutyl ketone generates a key bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net

This intermediate undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov

This methodology provides exclusive cis-selectivity, yielding 1,3-disubstituted cyclobutane structures that are of increasing interest in medicinal chemistry as conformationally restricted scaffolds. nih.govresearchgate.net The benzoyl group, essential for directing this reactivity, can be subsequently converted into other functional groups like amides or esters. nih.gov

Table 3: Functionalization of the Cyclobutyl Ring via C-H/C-C Strategy

| Coupling Partner (R-I) | Resulting Substituent at γ-position | Product Class |

| Aryl iodide | Aryl | cis-γ-Aryl cyclobutyl ketone |

| Heteroaryl iodide | Heteroaryl | cis-γ-Heteroaryl cyclobutyl ketone |

| Alkenyl iodide | Alkenyl | cis-γ-Alkenyl cyclobutyl ketone |

| Alkynyl iodide | Alkynyl | cis-γ-Alkynyl cyclobutyl ketone |

Furthermore, bioisosteric replacement strategies can be employed to generate novel analogues. For example, the cyclobutyl group can be replaced with other cyclic systems or modified to alter its physicochemical properties. The development of building blocks featuring a 1-trifluoromethyl-cyclobutyl fragment has been explored as a unique analogue for the tert-butyl group, offering a way to modulate properties like lipophilicity and metabolic stability while potentially preserving the original mode of bioactivity. nih.gov This highlights a broader strategy for creating analogues by modifying the core aliphatic structure. nih.gov

Applications of 4 Bromo 3 Fluorophenyl Cyclobutyl Ketone As a Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Scaffolds

4-Bromo-3-fluorophenyl cyclobutyl ketone serves as an excellent starting material for the synthesis of complex molecular architectures, particularly those containing the valuable 1,3-disubstituted cyclobutane (B1203170) motif. The cyclobutane ring is increasingly sought after in medicinal chemistry as it can act as a rigid scaffold or a bioisostere for phenyl rings or alkynes, often improving the metabolic stability and binding efficiency of drug candidates. nih.gov

A powerful strategy for elaborating aryl cyclobutyl ketones into more complex structures involves a two-step sequence: a photochemical Norrish-Yang cyclization followed by a palladium-catalyzed carbon-carbon (C-C) bond cleavage and functionalization. nih.gov This methodology provides stereospecific access to cis-1,3-difunctionalized cyclobutanes, which are otherwise challenging to synthesize. nih.gov

The initial step is the Norrish-Yang reaction, where ultraviolet (UV) light irradiation of the cyclobutyl ketone induces an intramolecular γ-hydrogen abstraction by the excited ketone, leading to a 1,4-diradical intermediate that subsequently cyclizes. This process converts the cyclobutyl ketone into a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govchem-station.com The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl ring of this compound, is generally compatible with this transformation. nih.gov

Table 1: Representative Conditions for Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

| Substrate | Light Source | Solvent | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclobutyl phenyl ketone | 300 nm UV lamp | Benzene | 1.5 | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 47 | nih.gov |

| (4-Chlorophenyl)(cyclobutyl)methanone | 300 nm UV lamp | Benzene | 1.5 | 2-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol | 55 | nih.gov |

| Cyclobutyl(4-(trifluoromethyl)phenyl)methanone | 300 nm UV lamp | Benzene | 1.5 | 2-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 61 | nih.gov |

Following the formation of the bicyclo[1.1.1]pentan-2-ol, the second step involves a palladium-catalyzed C–C bond cleavage of this strained intermediate. This reaction is coupled with the introduction of a new functional group, such as an aryl, heteroaryl, alkenyl, or alkynyl moiety, derived from a corresponding iodide coupling partner. nih.gov This sequence allows for the installation of a wide variety of substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity relative to the aryl ketone group. nih.govresearchgate.net

The result is a highly valuable, complex organic scaffold—a cis-γ-functionalized cyclobutyl aryl ketone—synthesized directly from a simpler precursor like this compound. This highlights its role as a fundamental building block for generating molecular diversity.

Precursor in the Development of New Chemical Reactions and Methodologies

The use of this compound and its analogs is central to the development of new synthetic methodologies. The sequential Norrish-Yang cyclization and palladium-catalyzed C-C cleavage represents a novel and powerful method for the stereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. nih.gov This two-step process effectively constitutes a formal γ-C-H functionalization of the starting cyclobutyl ketone, a transformation that is traditionally difficult to achieve with high selectivity. researchgate.net

The development of this methodology was enabled by the unique reactivity of the bicyclo[1.1.1]pentan-2-ol intermediate. The high ring strain of this intermediate facilitates the palladium-catalyzed C-C bond cleavage under relatively mild conditions. A key innovation in this methodology was the identification of specific ligands, such as pyridine (B92270) 3-sulfonic acid, that promote the desired C-C cleavage and functionalization pathway while minimizing side reactions. nih.gov

The versatility of this method is demonstrated by the wide range of coupling partners that can be employed in the palladium-catalyzed step. Aryl, heteroaryl, alkenyl, and alkynyl iodides have all been shown to be effective, leading to a diverse array of functionalized cyclobutane products. nih.govresearchgate.net

Table 2: Palladium-Catalyzed C-C Cleavage/Functionalization of 2-Arylbicyclo[1.1.1]pentan-2-ols

| Bicyclopentanol Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylbicyclo[1.1.1]pentan-2-ol | Methyl 4-iodobenzoate | Pd(OAc)₂ / Pyridine 3-sulfonic acid | cis-(3-(4-(Methoxycarbonyl)phenyl)cyclobutyl)(phenyl)methanone | 75 | nih.gov |

| 2-Phenylbicyclo[1.1.1]pentan-2-ol | 3-Iodopyridine | Pd(OAc)₂ / Pyridine 3-sulfonic acid | cis-(3-(Pyridin-3-yl)cyclobutyl)(phenyl)methanone | 52 | nih.gov |

| 2-Phenylbicyclo[1.1.1]pentan-2-ol | (E)-1-Iodo-4-phenylbut-1-ene | Pd(OAc)₂ / Pyridine 3-sulfonic acid | cis-(3-((E)-4-Phenylbut-1-en-1-yl)cyclobutyl)(phenyl)methanone | 65 | nih.gov |

| 2-Phenylbicyclo[1.1.1]pentan-2-ol | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / Pyridine 3-sulfonic acid | cis-(Phenyl(3-(4-(trifluoromethyl)phenyl)cyclobutyl)methanone) | 88 | nih.gov |

This methodology, for which this compound is an ideal precursor, therefore expands the toolbox of synthetic chemists, providing a novel and reliable route to a class of compounds that are of significant interest, particularly in the field of medicinal chemistry.

Role in the Construction of Highly Functionalized Cyclobutane and Aromatic Systems

The true synthetic power of this compound lies in its capacity for dual functionalization, allowing for the independent and sequential modification of both the cyclobutane core and the aromatic ring. This enables the construction of highly complex and precisely substituted molecules.

As detailed previously, the cyclobutyl ketone moiety can be transformed into a cis-1,3-difunctionalized cyclobutane system. nih.gov This provides a scaffold where one substituent is the 4-bromo-3-fluorobenzoyl group and the other is a diverse group introduced via the palladium-catalyzed C-C cleavage reaction.

Crucially, the 4-bromo-3-fluorophenyl group remains intact throughout the cyclobutane functionalization sequence. The carbon-bromine bond on this ring serves as a versatile handle for a second wave of diversification through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, including aryl, alkynyl, and amino groups.

Commonly employed transformations for this purpose include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, creating biaryl structures. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. organic-chemistry.orgsynarchive.com

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to substituted anilines. wikipedia.org

The presence of the fluorine atom adjacent to the bromine can influence the reactivity of the C-Br bond and the properties of the final molecule. This dual approach—functionalizing the cyclobutane ring first, followed by the aromatic ring—provides a powerful strategy for building libraries of complex molecules from a single, versatile intermediate.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ / TPPTS | K₂CO₃ | Biaryl | semanticscholar.orglookchem.com |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | Aryl Alkyne | scirp.org |

| Buchwald-Hartwig Amination | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Aryl Amine | nih.gov |

Q & A

Q. What are the common synthetic routes for 4-bromo-3-fluorophenyl cyclobutyl ketone, and how are reaction conditions optimized?

The compound can be synthesized via Friedel-Crafts acylation, where cyclobutanone reacts with a bromo-fluorobenzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves controlling anhydrous conditions, temperature (typically 0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation or halogen displacement . Alternative methods may involve ketone formation via Grignard reagents or nucleophilic substitution, though Friedel-Crafts remains prevalent for aryl-cyclobutyl ketones.

Q. Which spectroscopic and crystallographic methods are effective in characterizing this compound’s structure?

- Spectroscopy : NMR (¹H/¹³C, ¹⁹F) identifies substituent positions and confirms cyclobutyl integration. IR spectroscopy detects ketone C=O stretches (~1700 cm⁻¹) and aryl-halogen vibrations.

- Crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL refines bond lengths/angles, particularly for steric effects from the cyclobutyl ring . ORTEP-III visualizes thermal ellipsoids and molecular packing .

Q. What are the key considerations for ensuring purity during synthesis?

Purity is achieved via column chromatography (silica gel, hexane/EtOAc eluent) and recrystallization (ethanol/water). Analytical HPLC or GC-MS monitors impurities, especially regioisomers from halogen migration. Halogen stability under acidic conditions requires inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity in reduction reactions compared to other cycloalkyl groups?

Kinetic studies of cycloalkyl phenyl ketones with NaBH₄ show cyclobutyl derivatives exhibit intermediate reactivity: cyclopropyl < cyclobutyl < cyclopentyl. The cyclobutyl ring’s angle strain (~90° C-C-C) increases electrophilicity at the carbonyl, accelerating nucleophilic attack compared to less-strained rings. However, steric hindrance from the cyclobutyl group may reduce reaction rates relative to linear analogs .

Q. What computational models predict the lipophilicity and electronic properties of this ketone, and how do they compare with experimental data?

- Lipophilicity : Comparative studies using matched molecular pairs (e.g., oxetanes vs. ketones) show cyclobutyl groups moderately increase log D (by ~0.2–0.6 units) due to reduced polarity. However, discrepancies arise between calculated (clog P) and experimental (elog D) values, highlighting the need for empirical validation .

- Electronic Properties : DFT calculations predict electron-withdrawing effects from Br/F substituents, lowering HOMO-LUMO gaps. Experimental UV-Vis spectra in alcohol/isooctane validate these trends .

Q. How do bromo and fluoro substituents affect the compound’s stability under thermal or photolytic conditions?

- Thermal Stability : Bromine’s susceptibility to homolytic cleavage at elevated temperatures (>100°C) may lead to debromination. Cyclobutyl rings undergo thermal ring-opening via [2+2] retro-cycloaddition, as observed in methyl cyclobutyl ketone decomposition studies .

- Photostability : Fluorine’s inductive effect stabilizes the aryl ring against UV-induced degradation, but bromine may sensitize photolytic cleavage. Accelerated aging studies under UV/Vis light are recommended to assess degradation pathways.

Data Contradictions and Resolution

- Reactivity Discrepancies : Cyclobutyl ketones show variable reduction rates in NaBH₄ reactions depending on solvent polarity. Polar solvents (e.g., THF) enhance nucleophilicity but may solvate the carbonyl, masking steric effects .

- Lipophilicity Variability : Oxetane-ketone comparisons reveal context-dependent log D shifts (e.g., p-methoxyphenyl vs. indole derivatives), emphasizing the need for case-specific experimental validation .

Methodological Recommendations

- Synthesis : Optimize Friedel-Crafts acylation using AlCl₃ at 0°C for 12 hours (monitored by TLC).

- Characterization : Combine SXRD (SHELXL) with ¹⁹F NMR to resolve halogen positional isomerism.

- Stability Testing : Conduct thermogravimetric analysis (TGA) and UV-Vis photolysis to map degradation thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.